Cas no 2229194-23-2 (methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate)

methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate
- EN300-1802794
- 2229194-23-2
-
- インチ: 1S/C12H12O3S/c1-15-12(14)7-9(13)11-6-8-4-2-3-5-10(8)16-11/h2-6,9,13H,7H2,1H3
- InChIKey: JDNLRZVIRIZCLH-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2C=C1C(CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 236.05071541g/mol
- どういたいしつりょう: 236.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802794-5.0g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1802794-0.25g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1802794-0.05g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1802794-1g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1802794-5g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1802794-0.5g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1802794-10.0g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1802794-0.1g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1802794-10g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1802794-1.0g |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
2229194-23-2 | 1g |
$1315.0 | 2023-05-23 |
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoateに関する追加情報
Research Briefing on Methyl 3-(1-Benzothiophen-2-yl)-3-hydroxypropanoate (CAS: 2229194-23-2) in Chemical Biology and Pharmaceutical Applications
Methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate (CAS: 2229194-23-2) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzothiophene core and hydroxypropanoate moiety, has recently emerged as a key building block in the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate as a precursor in the synthesis of small molecule inhibitors targeting protein-protein interactions. The research team successfully utilized this compound to develop a series of potent and selective inhibitors of the p53-MDM2 interaction, showing promising anti-cancer activity in in vitro models. The compound's unique structural features were found to be critical for maintaining the optimal binding conformation of the inhibitors.
In the field of neurodegenerative disease research, a recent patent application (WO2023051234) disclosed the use of derivatives synthesized from methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate as potential modulators of tau protein aggregation. The compound's ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic properties, makes it an attractive scaffold for developing treatments for Alzheimer's disease and related tauopathies.
From a chemical perspective, novel synthetic routes for methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described an efficient asymmetric synthesis method using biocatalysis, achieving enantiomeric excess >99% and overall yield of 78%. This advancement addresses previous challenges in obtaining the compound in optically pure form, which is crucial for pharmaceutical applications.
Ongoing research is exploring the compound's potential in other therapeutic areas. Preliminary results from a preclinical study presented at the 2024 American Chemical Society National Meeting suggest that derivatives of methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate may exhibit anti-inflammatory activity through modulation of the NLRP3 inflammasome pathway. These findings could open new avenues for treating chronic inflammatory conditions.
As research progresses, methyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate continues to demonstrate its versatility as a pharmaceutical intermediate. Future directions include structure-activity relationship studies to optimize its biological properties and the development of more efficient synthetic methodologies. The compound's unique structural features and demonstrated biological activities position it as an important focus area in medicinal chemistry research for the coming years.
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